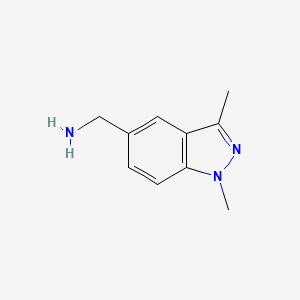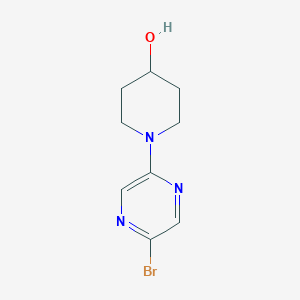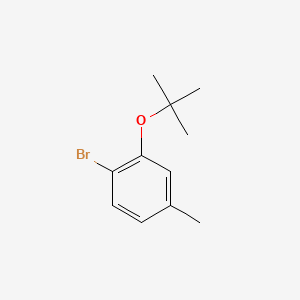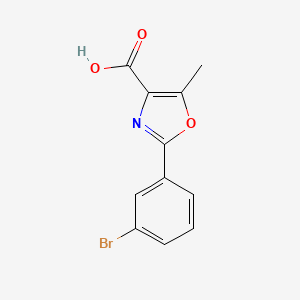![molecular formula C8H12N4 B13689395 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13689395.png)
1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound with a unique structure that combines a cyclopropyl group with a triazolopyridine ring system. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable triazole precursor, followed by cyclization to form the desired triazolopyridine ring .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the triazolopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for biological pathways.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
1,2,4-Triazolo[4,3-a]pyrazine: Known for its medicinal chemistry applications.
1,2,3-Triazolo[4,5-b]pyridine: Studied for its antibacterial and antiviral activities
Uniqueness: 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine stands out due to its unique cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and chemical probes .
Propiedades
Fórmula molecular |
C8H12N4 |
|---|---|
Peso molecular |
164.21 g/mol |
Nombre IUPAC |
1-cyclopropyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H12N4/c1-2-6(1)12-8-3-4-9-5-7(8)10-11-12/h6,9H,1-5H2 |
Clave InChI |
OYTMVYQKEXTFGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C3=C(CNCC3)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
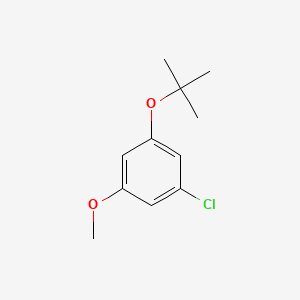

![tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate](/img/structure/B13689323.png)



